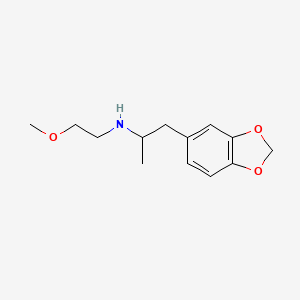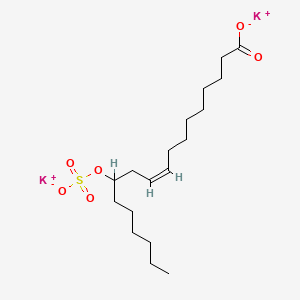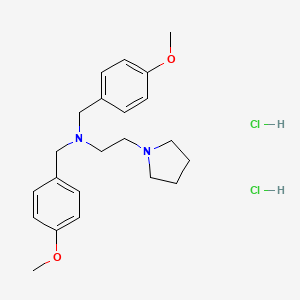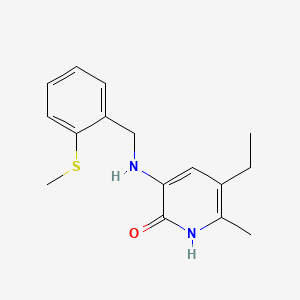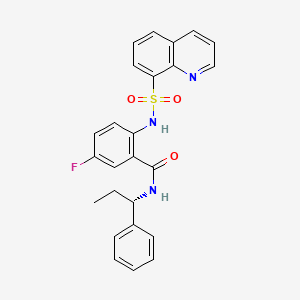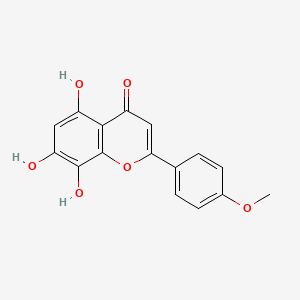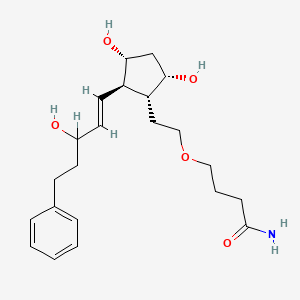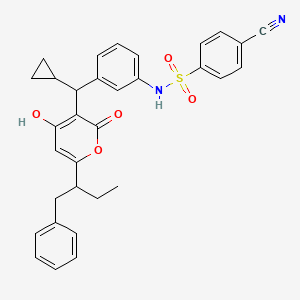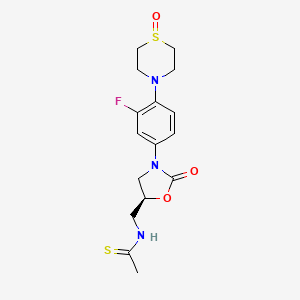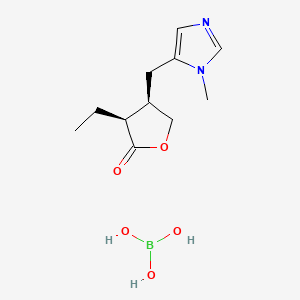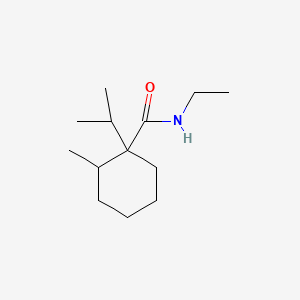
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid is a complex organic compound with the molecular formula C20H21I3N2O4 and a molecular weight of 734.111 g/mol . This compound contains multiple functional groups, including aromatic rings, amides, and carboxylic acids, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Iodination: Introduction of iodine atoms to the aromatic ring.
Amidation: Formation of the amide bond between the amino group and the acetic acid derivative.
Etherification: Formation of the ether bond between the phenoxy group and the hexanoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the aromatic iodine atoms to hydrogen.
Substitution: Replacement of the iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce deiodinated compounds.
Aplicaciones Científicas De Investigación
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms play a crucial role in its radiolabeling properties, allowing it to be used in imaging studies. The amide and carboxylic acid groups facilitate binding to biological molecules, enhancing its diagnostic and therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)valeric acid: Similar structure with a valeric acid moiety instead of hexanoic acid.
3-Amino-2,4,6-triiodophenylacetic acid: A simpler compound with fewer functional groups.
Uniqueness
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid is unique due to its combination of multiple iodine atoms, aromatic rings, and functional groups, making it highly versatile for various applications. Its structure allows for easy modification and functionalization, enhancing its utility in research and industry.
Propiedades
Número CAS |
22714-26-7 |
|---|---|
Fórmula molecular |
C20H21I3N2O4 |
Peso molecular |
734.1 g/mol |
Nombre IUPAC |
2-[3-[[2-(3-amino-2,4,6-triiodophenyl)acetyl]amino]phenoxy]hexanoic acid |
InChI |
InChI=1S/C20H21I3N2O4/c1-2-3-7-16(20(27)28)29-12-6-4-5-11(8-12)25-17(26)9-13-14(21)10-15(22)19(24)18(13)23/h4-6,8,10,16H,2-3,7,9,24H2,1H3,(H,25,26)(H,27,28) |
Clave InChI |
XHNCIFYFDSSGKW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)O)OC1=CC=CC(=C1)NC(=O)CC2=C(C(=C(C=C2I)I)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


